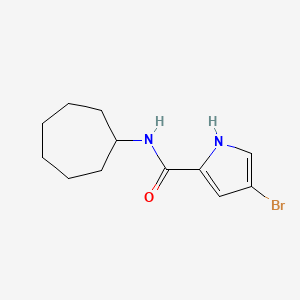

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide

Description

Properties

Molecular Formula |

C12H17BrN2O |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C12H17BrN2O/c13-9-7-11(14-8-9)12(16)15-10-5-3-1-2-4-6-10/h7-8,10,14H,1-6H2,(H,15,16) |

InChI Key |

MIXCWRJBZBEIOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC(=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride.

N-Cycloheptylation: The cycloheptyl group can be introduced by reacting the brominated pyrrole with cycloheptylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be formed.

Oxidation Products: N-oxides of the pyrrole ring.

Reduction Products: De-brominated pyrrole derivatives.

Scientific Research Applications

4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural and physicochemical properties of 4-bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide and related compounds:

Crystallographic and Hydrogen-Bonding Trends

- Bond Lengths and Planarity: In N-nitro-1H-pyrrole-2-carboxamide, the N2–C5 bond (1.404 Å) is longer than in non-nitrated analogs (e.g., 1.334 Å in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide), suggesting electron-withdrawing substituents elongate bonds . The pyrrole ring in 4-bromo-1H-pyrrole-2-carboxylic acid is nearly planar, with a dihedral angle of 14.1° between the carboxy group and the ring, affecting intermolecular interactions .

- Hydrogen Bonding : Carboxamide derivatives form supramolecular chains via N–H···O and C–H···O interactions, as seen in N-nitro-1H-pyrrole-2-carboxamide. These interactions dictate solubility and stability .

Key Research Findings

Electronic Properties : Bromine’s electron-withdrawing nature polarizes the pyrrole ring, enhancing reactivity toward nucleophilic substitution or cross-coupling .

Crystal Engineering : Hydrogen-bonding patterns in carboxamides enable predictable crystal packing, useful in designing materials with tailored solid-state properties .

Biological Activity

4-Bromo-N-cycloheptyl-1H-pyrrole-2-carboxamide is a synthetic organic compound notable for its unique structural features, including a pyrrole ring and a bromine substituent. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in anti-inflammatory and anticancer applications. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇BrN₂O

- Molecular Weight : 285.18 g/mol

- Structural Features :

- Pyrrole ring: A five-membered aromatic heterocycle containing nitrogen.

- Bromine atom at the 4-position: Influences reactivity and biological interactions.

- Cycloheptyl group: Contributes to the compound's unique properties.

Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. These interactions are critical for its proposed therapeutic effects:

- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory pathways, suggesting a role in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies show that it may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

- Anti-Tuberculosis Activity :

-

Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have demonstrated that derivatives of pyrrole compounds exhibit significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 3.25 mg/mL to lower concentrations depending on the structural modifications . This suggests that this compound may also possess similar properties.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-bromo-N-(2-methylpropyl)-1H-pyrrole-2-carboxamide | Similar pyrrole structure with an isobutyl group | Moderate anti-TB activity |

| 4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline | Contains a nitro group | Anticancer activity reported |

| 4-bromo-N-(1-isopropyl-2-methylpropyl)benzamide | Benzamide core | Cytotoxic effects observed |

The unique combination of the bromine atom and cycloheptyl group in the target compound enhances its specificity and binding affinity towards biological targets compared to these analogs .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.